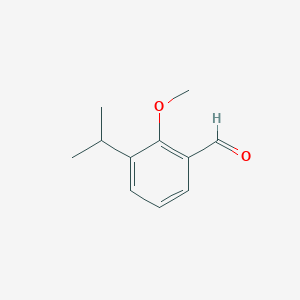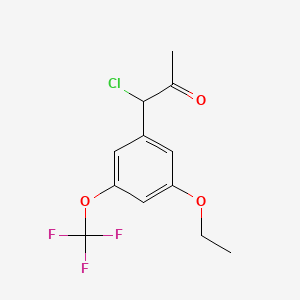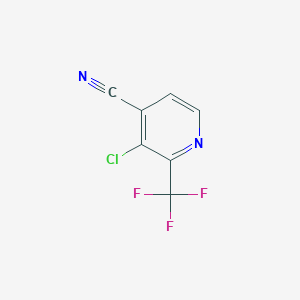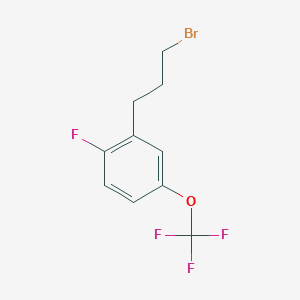
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(3-bromopropyl)benzene with fluorinating agents and trifluoromethoxy sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxyl-substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but differs in the position and type of substituents.
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but lacks the propyl group, affecting its reactivity and applications.
Uniqueness
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrF4O |
|---|---|
Molekulargewicht |
301.07 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
WZFRSRJTIKQCTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCBr)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14054045.png)
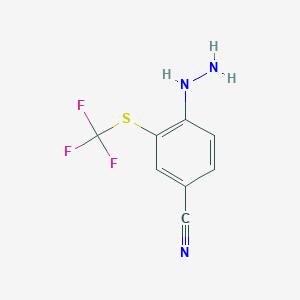
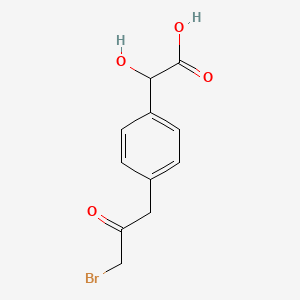
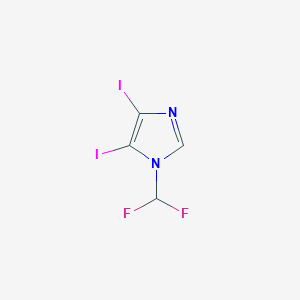
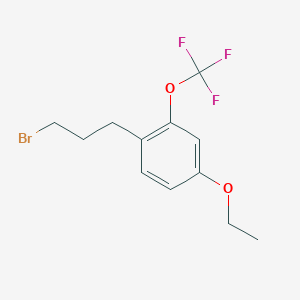
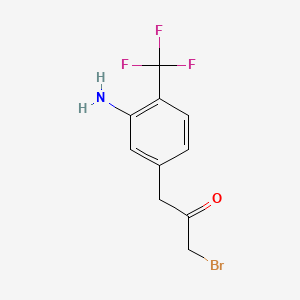
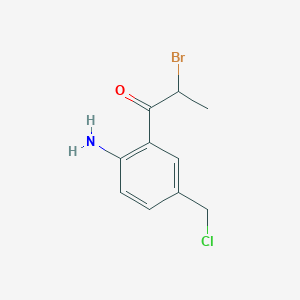
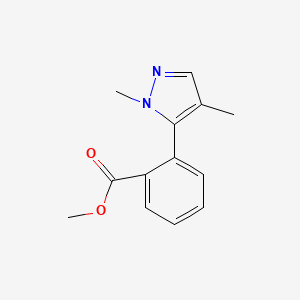
![1-Iodo-3-[(2-methoxyethoxy)methoxy]propane](/img/structure/B14054082.png)
![(E)-3-(2-Carboxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14054092.png)
